7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Histamine H3 Receptor Antagonism GPCR Ligand Design Structure-Activity Relationship (SAR)

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline (CAS 7092-81-1) is a core heterocyclic scaffold belonging to the cyclohepta[b]quinoline class, defined by its fused 6,7-membered bicyclic system (molecular formula C14H15N, MW 197.28). This compound serves as a versatile synthetic intermediate and core template for generating pharmacologically active derivatives, with demonstrated utility in constructing potent histamine H3 receptor antagonists and other receptor ligands following functionalization at the C-11 position.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 7092-81-1
Cat. No. B3060721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
CAS7092-81-1
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CCC2=CC3=CC=CC=C3N=C2CC1
InChIInChI=1S/C14H15N/c1-2-6-11-10-12-7-4-5-9-14(12)15-13(11)8-3-1/h4-5,7,9-10H,1-3,6,8H2
InChIKeyQPDYCRJIHVDOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.4 [ug/mL]

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline (CAS 7092-81-1): Structural and Procurement Baseline for Research-Use-Only Scaffold Evaluation


7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline (CAS 7092-81-1) is a core heterocyclic scaffold belonging to the cyclohepta[b]quinoline class, defined by its fused 6,7-membered bicyclic system (molecular formula C14H15N, MW 197.28) . This compound serves as a versatile synthetic intermediate and core template for generating pharmacologically active derivatives, with demonstrated utility in constructing potent histamine H3 receptor antagonists and other receptor ligands following functionalization at the C-11 position [1]. Its procurement is typically at 98% purity from chemical suppliers (e.g., LeYan) for research and development applications, where it provides a defined starting point for structure-activity relationship (SAR) studies rather than a standalone bioactive entity .

Why Generic 'Cycloheptaquinoline' Interchange Fails: Quantitative Structure-Activity Discontinuities in 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline Scaffold


Substitution of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline with structurally related analogs is not scientifically justified due to abrupt, quantifiable changes in target affinity and functional selectivity that arise from specific C-11 derivatization within this exact scaffold. Comparative analysis of human histamine H3 receptor binding assays reveals that while the unsubstituted parent core (this compound) serves as a synthetic anchor, the introduction of distinct aminoalkyl or alkyne substituents at the 11-position produces divergent Ki values spanning two orders of magnitude (e.g., 6.6 nM vs. 80 nM for different C-11 amines) [1]. Furthermore, substitution at other positions or within related heterocyclic cores (e.g., tacrine analogs) shifts activity toward acetylcholinesterase inhibition rather than the H3 antagonism characteristic of optimized derivatives of this specific scaffold . Therefore, even closely related cycloheptaquinoline analogs cannot be assumed to possess comparable pharmacological profiles, making the exact parent scaffold a critical and non-interchangeable procurement specification for SAR studies.

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline (CAS 7092-81-1) Comparative Evidence Guide for R&D Procurement: Validated SAR Dimensions and Scaffold-Specific Benchmarks


H3 Receptor Affinity Tuning via C-11 Aminoalkyl Substituents: ~12-Fold Ki Differential Across Analogs

Derivatization of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline at the 11-position with different aminoalkyl groups yields significant, quantifiable differences in human histamine H3 receptor binding affinity. In competitive radioligand binding assays using CHO cells stably expressing hH3R, the 11-(3-pyrrolidin-1-yl-propyl)-amino derivative (CHEMBL66388) demonstrated a Ki of 6.6 nM, whereas the 11-[2-(1-methyl-pyrrolidin-2-yl)-ethyl]-amino analog (CHEMBL303824) exhibited a markedly lower affinity with a Ki of 80 nM [1]. This 12.1-fold difference in affinity, achieved solely through variation of the C-11 aminoalkyl side chain, provides a quantifiable benchmark for evaluating the scaffold's SAR potential [1].

Histamine H3 Receptor Antagonism GPCR Ligand Design Structure-Activity Relationship (SAR)

Physicochemical Property Differentiation: LogP and Boiling Point Benchmarks for Procurement and Handling

The unsubstituted 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline scaffold possesses distinct physicochemical properties that inform both its procurement specifications and its differentiation from substituted derivatives. The parent compound exhibits a predicted LogP of 4.33 (ACD/Labs) and a boiling point of 349.9 ± 11.0 °C at 760 mmHg . In contrast, the introduction of polar substituents at the 11-position, such as in the morpholinyl derivative (CAS 5839-57-6), substantially alters these properties: this analog displays a reduced LogP of 3.47 and an elevated boiling point of 498.0 ± 45.0 °C . The unsubstituted core also features zero hydrogen bond donors and a single hydrogen bond acceptor (the quinoline nitrogen), differentiating it from analogs bearing additional H-bonding functionality that may exhibit altered solubility and chromatographic behavior .

Physicochemical Characterization Medicinal Chemistry Compound Handling

S6K1 Kinase Inhibitor Scaffold: Structural Binding Mode Revealed by X-Ray Crystallography

The 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline scaffold, when elaborated to a specific 11-carboxylate derivative, functions as a validated ATP-competitive inhibitor of S6K1 kinase. The co-crystal structure of the S6K1 kinase domain in complex with the ligand 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate (PDB: 3WF8) has been solved at 1.98 Å resolution, confirming a specific binding mode within the ATP-binding pocket [1]. In a comparative analysis of S6K1 inhibitors from the same structural study, this quinoline-based derivative exhibited a potency of 232 nM, which, while less potent than a pyrimidine derivative (PF-4708671; 15 nM) or a pyrazolopyrimidine derivative (81 nM), is more potent than a tetrahydroacridine-based analog (567 nM) [2]. This quantitative ranking positions the cycloheptaquinoline scaffold as an intermediate-potency but structurally distinct chemotype for S6K1 targeting.

Kinase Inhibitor Design Structural Biology S6K1 (Ribosomal Protein S6 Kinase Beta-1)

Scaffold Versatility: Demonstration of Diverse Derivatization for Targeted Library Synthesis

The 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline core has been explicitly validated as a privileged scaffold for generating diverse chemical libraries through distinct synthetic modifications. The primary literature describes systematic derivatization into two series: amino-substituted analogs and alkyne-linked analogs, both accessed via functionalization at the reactive 11-position [1]. Furthermore, the 11-bromo intermediate is a documented precursor for cross-coupling and nucleophilic substitution, enabling the introduction of a wide range of pharmacophores, including diazepane , piperazine , and morpholine moieties. This is in contrast to other fused quinoline scaffolds (e.g., simple tetrahydroquinolines) which lack the additional cycloheptane ring that provides the 11-position handle for diverse and regioselective modifications without perturbing the core aromatic system.

Scaffold Hopping Chemical Library Synthesis Lead Optimization

Validated Research Applications for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline (CAS 7092-81-1) Based on Empirical Evidence


GPCR Ligand SAR and Lead Optimization (H3 Antagonist Focus)

Procure this scaffold for systematic structure-activity relationship (SAR) studies targeting the human histamine H3 receptor. Evidence from competitive binding assays demonstrates that C-11 aminoalkyl derivatization yields tunable affinities with up to a 12-fold difference in Ki values (6.6 nM vs 80 nM) [1]. This provides a clear, quantitative benchmark for optimizing potency and selectivity within a medicinal chemistry campaign focused on H3 antagonism.

S6K1 Kinase Inhibitor Design and Structural Biology

Employ this scaffold as a starting point for developing ATP-competitive S6K1 kinase inhibitors. A co-crystal structure at 1.98 Å resolution (PDB 3WF8) confirms a defined binding mode for an 11-carboxylate derivative within the kinase active site [2]. This atomic-level structural information enables structure-guided optimization to improve upon the benchmarked 232 nM potency, providing a rational design advantage over less characterized kinase inhibitor scaffolds [2].

Diverse Chemical Library Generation via C-11 Functionalization

Utilize this compound as a central intermediate for synthesizing diverse chemical libraries. The 11-position serves as a validated handle for introducing a wide array of functional groups, including aminoalkyl, alkyne, bromo, diazepane, piperazine, and morpholine moieties [3]. This synthetic flexibility allows researchers to efficiently generate focused libraries for exploring chemical space and identifying novel ligands for various biological targets.

Technical Documentation Hub

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